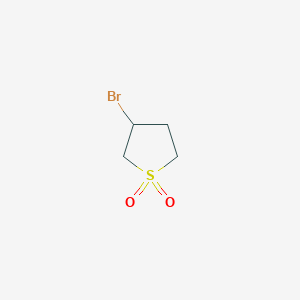

3-Bromotetrahydrothiophene 1,1-dioxide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKQKBJDASROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030665 | |

| Record name | Bromosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Bromosulfolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14008-53-8 | |

| Record name | Thiophene, 3-bromotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromotetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromosulfolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 - 47 °C | |

| Record name | 3-Bromosulfolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 3 Bromotetrahydrothiophene 1,1 Dioxide and Its Derivatives

Direct Synthetic Routes to 3-Bromotetrahydrothiophene 1,1-dioxide

Direct synthetic approaches to this compound primarily involve the oxidation of thiophene (B33073) precursors followed by or coupled with halogenation reactions. These methods are often designed to be efficient and regioselective.

Oxidation of Thiophene Precursors and Derivatives

The oxidation of thiophenes to their corresponding 1,1-dioxides is a fundamental transformation in the synthesis of these compounds. researchgate.net The process disrupts the aromaticity of the thiophene ring, rendering the resulting sulfone highly reactive and useful as a synthetic intermediate. utexas.edu Organic peracids are common reagents for this oxidation, although other reagents like dimethyldioxirane have proven effective, particularly for thiophenes bearing electron-withdrawing groups. utexas.edu The oxidation is typically carried out under neutral conditions, and in the case of dimethyldioxirane, the workup is simplified as the reagent is converted to acetone. utexas.edu

For instance, the oxidation of 3-bromothianaphthalene with hydrogen peroxide yields 3-bromobenzothiophene-1,1-dioxide. nih.gov This reaction is typically performed in acetic acid at elevated temperatures. nih.gov The resulting solid product can then be isolated by filtration after pouring the reaction mixture into ice-cold water. nih.gov

Table 1: Oxidation of Thiophene Precursors

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 3-Bromothianaphthalene | Hydrogen Peroxide | 3-Bromobenzothiophene-1,1-dioxide | nih.gov |

| Thiophenes | Organic Peracids | Thiophene 1,1-dioxides | utexas.edu |

Halogenation Reactions and Bromine-Cation Equivalents

Halogenation, specifically bromination, is a key step in the synthesis of the target compound. scholaris.ca Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a widely used reagent. stolaf.edu NBS serves as a "bromine cation equivalent," providing an electrophilic bromine source. stolaf.edu The reaction of 2,5-dihydrothiophene-1,1-dioxide with NBS in a polar medium like water is a common method to introduce a bromine atom across the double bond. stolaf.edu This reaction avoids the use of hazardous molecular bromine and utilizes a green solvent system. stolaf.edu

The mechanism of this reaction is thought to involve the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile, such as water. stolaf.edumasterorganicchemistry.com This is followed by deprotonation to yield the bromohydrin product. stolaf.edu The use of NBS is also prevalent in the bromination of various thiophene derivatives to produce halo-substituted alkylthiophenes, which are versatile intermediates in organic synthesis. jcu.edu.auresearchgate.net

Regioselective and Stereoselective Synthetic Approaches

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. In the context of this compound and its derivatives, these considerations are paramount. For example, the addition of hypobromous acid (HOBr), generated in situ from NBS and water, to 2,5-dihydrothiophene-1,1-dioxide results in the trans addition of the bromine and hydroxyl groups across the double bond. stolaf.edu This stereoselectivity arises from the backside attack of the water molecule on the cyclic bromonium ion intermediate. stolaf.edumasterorganicchemistry.com

Regioselective synthesis can also be achieved through directed lithiation reactions. For instance, starting from thiophene, a series of successive direct lithiations and a bromination reaction can yield specifically substituted thiophene derivatives. mdpi.comresearchgate.net The choice of base, such as n-butyllithium (n-BuLi), and the reaction conditions, including temperature, play a critical role in controlling the position of lithiation and subsequent functionalization. mdpi.comgoogle.com Ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide has also been reported as a highly regioselective method for the synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides. rsc.org

Synthesis of Functionalized this compound Analogues

The core structure of this compound can be further modified to introduce various functional groups, leading to a diverse range of analogues with potentially unique properties.

Introduction of Hydroxyl Groups

As mentioned previously, the reaction of 2,5-dihydrothiophene-1,1-dioxide with NBS in water is a direct method for the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. stolaf.edu This reaction provides a straightforward route to a hydroxylated analogue. The procedure involves heating the reactants in water, followed by cooling to crystallize the product, which can then be purified by recrystallization from hot water. stolaf.edu

Table 2: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| Reactant 1 | Reactant 2 | Solvent | Product | Key Feature | Reference |

|---|

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the tetrahydrothiophene (B86538) 1,1-dioxide scaffold can be achieved through various cross-coupling reactions. Halo-substituted thiophenes are excellent precursors for these transformations. jcu.edu.au For instance, 3-bromobenzothiophene-1,1-dioxide can be reacted with thiols in the presence of a base like triethylamine to afford 3-substituted benzothiophene-1,1-dioxides. nih.gov This method allows for the introduction of a variety of aryl and heteroaryl thioether substituents at the C-3 position. nih.gov

Furthermore, regioselective C3 C-H arylation and alkylation of benzothiophene (B83047) S-oxides can be accomplished using an interrupted Pummerer reaction followed by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.gov This umpolung strategy enables the coupling of two inherently nucleophilic carbon sites under mild conditions, offering broad scope for the synthesis of C3-arylated and C3-alkylated benzothiophenes. nih.gov

Multi-Halogenated Derivatives

The synthesis of multi-halogenated derivatives of this compound is an area of growing interest, driven by the potential to fine-tune the physicochemical properties of the sulfolane (B150427) core for various applications. These synthetic strategies often involve the introduction of additional halogen atoms, such as fluorine, chlorine, or iodine, onto the tetrahydrothiophene 1,1-dioxide ring.

One common approach involves the use of halogenating agents on a pre-brominated sulfolane ring. For instance, selective fluorination can be achieved using specialized reagents that can replace specific hydrogen atoms with fluorine without disturbing the existing bromine atom. The reaction conditions, including solvent, temperature, and catalyst, are crucial for controlling the regioselectivity of the halogenation.

Another strategy involves starting with a multi-halogenated thiophene and then performing a reduction and oxidation sequence to obtain the saturated and oxidized sulfolane ring. For example, a di- or tri-halogenated thiophene can be hydrogenated to the corresponding tetrahydrothiophene, followed by oxidation to the 1,1-dioxide. Subsequent selective bromination can then be carried out to introduce the bromine atom at the desired position. The "halogen dance" reaction, where halogens migrate to different positions on the thiophene ring under specific basic conditions, can be utilized to create various mixed dihalothiophenes as precursors. researchgate.net

The synthesis of aryl fluoroalkenyl ethers containing chlorine and bromine has been demonstrated through the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide. semanticscholar.org This method highlights a pathway to creating highly halogenated compounds that could potentially be adapted for the synthesis of multi-halogenated sulfolane derivatives. semanticscholar.org

Research into the synthesis of functionalized polyhalogenated thiophene derivatives provides a foundation for creating multi-halogenated sulfolane precursors. researchgate.net For example, the reaction of 3-bromo-2-iodothiophene with sodium methoxide can lead to a mixture of bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo-bromothiophenes. researchgate.net These compounds could then be subjected to reduction and oxidation to yield the corresponding multi-halogenated tetrahydrothiophene 1,1-dioxides.

Table 1: Examples of Synthetic Approaches to Multi-Halogenated Thiophene Derivatives

| Starting Material | Reagents and Conditions | Product(s) |

| 3-bromo-2-iodothiophene | Sodium methoxide in methanol (B129727), pyridine, or HMPA | Mixture of 3-bromothiophene, bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo-bromothiophenes researchgate.net |

| 2-bromo-5-methylthiophene | LDA | 3-bromo-2-lithio-5-methylthiophene intermediate, which can react with various electrophiles researchgate.net |

| Phenols | 2-bromo-2-chloro-1,1-trifluoroethane (halothane), KOH | Aryl fluoroalkenyl ethers containing chlorine and bromine semanticscholar.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include solvent selection and the improvement of atom economy.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. nih.gov Traditionally, the synthesis of sulfolane and its derivatives has often utilized solvents that are now recognized as being of environmental concern. nih.govresearchgate.net Therefore, a significant effort in green chemistry is directed towards identifying and utilizing safer, more sustainable solvents. nih.gov

Sulfolane itself is a dipolar aprotic solvent, but its own synthesis and the synthesis of its derivatives can involve other solvents. researchgate.netchemicalbook.com While sulfolane has been considered a versatile solvent, concerns about its potential health hazards and environmental contamination have led to it being re-categorized as "hazardous" in some solvent selection guides. chemicalbook.com This underscores the need for careful consideration of all solvents used in the synthetic process.

Green solvent selection guides often rank solvents based on their environmental, health, and safety profiles. Ideal green solvents are derived from renewable resources, are biodegradable, have low toxicity, and are easily recycled. nih.gov Water, supercritical fluids, ionic liquids, and bio-based solvents are often cited as greener alternatives. nih.gov

In the context of synthesizing this compound, strategies for solvent minimization are also important. This can include:

Solvent-free reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. nih.gov

Use of catalytic amounts of reagents: Catalysts can increase reaction efficiency, reducing the need for large volumes of solvents.

Process intensification: Techniques like flow chemistry can reduce solvent usage and improve reaction control.

For instance, in the synthesis of related bromothiophenes, both solvent-free conditions and the use of high-boiling aromatic hydrocarbons like nitrobenzene or dichlorobenzene have been explored for isomerization reactions. google.com While these latter solvents are not considered "green," the exploration of different solvent systems indicates an ongoing effort to optimize reaction conditions.

Atom Economy and Waste Reduction in Bromination

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The goal is to design synthetic routes that maximize the incorporation of starting materials into the product, thereby minimizing waste.

The bromination of tetrahydrothiophene 1,1-dioxide to produce this compound can be analyzed in terms of its atom economy. A typical bromination reaction might involve the use of a brominating agent and a catalyst or promoter. The ideal scenario is an addition reaction where all the atoms of the reactants are incorporated into the product, resulting in 100% atom economy. scranton.edu

However, many common bromination reactions are substitution reactions, which inherently generate byproducts. For example, if a brominating agent like N-bromosuccinimide (NBS) is used, the succinimide portion of the molecule becomes a byproduct. The atom economy for such a reaction would be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

To improve the atom economy of the bromination step, several strategies can be considered:

Use of elemental bromine (Br₂): While potentially more hazardous to handle, the direct use of bromine in an addition reaction (if a suitable unsaturated precursor is used) or a well-optimized substitution reaction can lead to a higher atom economy as the only byproduct might be HBr, which could potentially be recycled.

Waste valorization: Finding uses for the byproducts generated during the bromination can also contribute to a greener process, even if the atom economy of the primary reaction is not 100%.

By focusing on reaction design that maximizes atom economy, chemists can significantly reduce the amount of waste generated, leading to more sustainable and cost-effective manufacturing processes for this compound. wikipedia.org

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for 3-Bromotetrahydrothiophene 1,1-dioxide. The carbon atom bonded to the bromine is electrophilic, making it a target for attack by nucleophiles.

Reactivity of the Bromine Leaving Group

The bromine atom in this compound serves as a competent leaving group in nucleophilic substitution reactions. The reactivity of the C-Br bond is significantly influenced by the adjacent sulfone (SO₂) moiety. The sulfone group is powerfully electron-withdrawing, which polarizes the carbon-bromine bond, increasing the partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack.

Generally, in alkyl halides, the strength of the leaving group follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. This is because weaker bases are better leaving groups, and bromide is a weaker base than chloride or fluoride. The stability of the resulting halide anion is a key factor.

The reaction can proceed via two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. The rate of an Sₙ2 reaction is sensitive to steric hindrance. For this compound, which is a secondary alkyl halide, the Sₙ2 pathway is viable, especially with strong, unhindered nucleophiles.

Sₙ1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate after the leaving group departs. The stability of this intermediate is crucial. While the secondary carbocation at the C3 position has some stability, it is destabilized by the adjacent electron-withdrawing sulfone group. Therefore, the Sₙ1 mechanism is generally less favored compared to the Sₙ2 pathway for this compound.

Diverse Nucleophile Incorporations

A variety of nucleophiles can displace the bromide ion in this compound, leading to a range of functionalized sulfolane (B150427) derivatives. These reactions are valuable for synthesizing new molecules with potential applications in materials science and medicinal chemistry. Common nucleophiles include hydroxide ions, alkoxides, cyanide, ammonia, and amines. science-revision.co.ukyoutube.com

The table below summarizes typical nucleophilic substitution reactions involving alpha-halo sulfones, which are analogous to the reactivity of this compound.

| Nucleophile | Reagent Example | Product Class | General Reaction |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | R-Br + OH⁻ → R-OH + Br⁻ |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | R-Br + CH₃O⁻ → R-OCH₃ + Br⁻ |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | R-Br + CN⁻ → R-CN + Br⁻ |

| Ammonia | Ammonia (NH₃) | Amine | R-Br + NH₃ → R-NH₃⁺Br⁻ → R-NH₂ |

| Thiolate | Sodium Thiolate (RSNa) | Thioether | R-Br + RS⁻ → R-SR + Br⁻ |

Electrophilic Substitution Reactions on the Ring System

Electrophilic substitution reactions, particularly those analogous to electrophilic aromatic substitution, are not characteristic of the saturated tetrahydrothiophene (B86538) 1,1-dioxide ring. The ring system lacks the π-electron system necessary to undergo such reactions. However, the protons on the carbon atoms alpha to the sulfone group (C2 and C5) are acidic due to the electron-withdrawing nature of the SO₂ group.

This acidity allows for deprotonation by a strong base to form a carbanion (an α-sulfonyl anion). This carbanion is nucleophilic and can react with various electrophiles in a process that can be considered a type of substitution. nih.govacs.orgresearchgate.net While mono-α-halogenation enhances the rate of subsequent halogenations, the stability of the formed α-anions is a critical factor in these reactions. nih.govacs.orgresearchgate.net

Oxidation and Reduction Chemistry

Further Oxidation of the Sulfone Moiety

The sulfur atom in the sulfone group of this compound is in its highest possible oxidation state (+6). Consequently, the sulfone moiety is generally inert to further oxidation under standard chemical conditions. The parent compound, sulfolane, is known to be chemically very stable and resistant to many oxidizing agents. While extreme conditions such as electro-oxidation or high-temperature degradation can break down the molecule, these are not considered typical synthetic oxidation reactions. stratusengr.com Advanced oxidation processes using highly reactive hydroxyl radicals can degrade the sulfolane ring, but this leads to mineralization rather than a more oxidized sulfur species. researchgate.netdeswater.com

Reduction of the Sulfone to Thiophene (B33073) Derivatives

The reduction of the sulfone group in tetrahydrothiophene 1,1-dioxide derivatives is a challenging but feasible transformation. Strong reducing agents are required to reduce the highly stable sulfone. While information specific to this compound is limited, general methods for sulfone reduction can be applied.

A prominent reaction involving the unsaturated analogue, thiophene 1,1-dioxide, is its use in Diels-Alder reactions, followed by the extrusion of sulfur dioxide (SO₂) to form a new ring system. More direct reduction of the sulfone back to a sulfide (thiolane) or elimination to form a thiophene is less common for the saturated system. However, some monocyclic thiophene 1,1-dioxides can be reduced to the corresponding thiophenes using zinc in a mixture of acetic acid and hydrochloric acid. utexas.edu The Ramberg–Bäcklund reaction provides an indirect pathway where α-haloalkylsulfones undergo intramolecular Sₙ2 reaction followed by SO₂ extrusion to form an alkene, a reaction that highlights the possibility of C-S bond cleavage and SO₂ elimination. rsc.org

In Depth Mechanistic Investigations of Reaction Pathways

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring how the concentration of reactants or products changes over time, a rate law can be determined. The rate law is an equation that connects the reaction rate to the concentrations of the species involved in the reaction. canterbury.ac.nz This expression provides critical insight into the composition of the transition state of the slowest step in the reaction mechanism, known as the rate-determining step. canterbury.ac.nzcrunchchemistry.co.uklibretexts.orgscribd.com

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of 3-Bromotetrahydrothiophene 1,1-dioxide This table shows sample data that could be collected to determine the reaction order with respect to this compound. By plotting this data (e.g., [Reactant] vs. time, ln[Reactant] vs. time), the order of the reaction can be established.

| Time (seconds) | [this compound] (M) |

| 0 | 1.00 |

| 60 | 0.85 |

| 120 | 0.72 |

| 180 | 0.61 |

| 240 | 0.52 |

| 300 | 0.44 |

Isotope Labeling Experiments for Mechanistic Probing

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H), chemists can gain valuable information about the reaction pathway. nih.gov These experiments can help decipher complex metabolic networks and uncover hidden metabolic processes. nih.gov The core principle of using stable isotopes is that the labeling patterns of the products are determined by the reaction fluxes, allowing researchers to infer the rates of intracellular reactions. nih.govresearchgate.net

In the context of this compound, substituting an atom at a specific position could reveal whether a bond to that atom is broken during the rate-determining step. This is known as the kinetic isotope effect (KIE). nih.gov A significant change in the reaction rate upon isotopic substitution indicates that the bond to the labeled atom is being cleaved in the slowest step. nih.gov Furthermore, isotope tracer experiments can provide definitive information on the chemical mechanism by determining the final position of the labeled atom in the product molecules. nih.gov This method is invaluable for distinguishing between proposed mechanisms that might otherwise be indistinguishable. nih.gov

Spectroscopic Studies of Reaction Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated. Spectroscopic techniques are essential for detecting and characterizing these transient species, providing a snapshot of the reaction as it unfolds.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the time-evolution of chemical reactions directly in the NMR tube. ed.ac.uk It provides detailed, real-time information on reaction kinetics and the speciation of reactants, intermediates, and products. ed.ac.ukrsc.org By acquiring NMR spectra at regular intervals, one can monitor the decrease in signal intensity for reactants like this compound while simultaneously observing the increase in signals corresponding to the products. cardiff.ac.uk This allows for the quantitative determination of reaction rates and can reveal the presence of previously unknown intermediates that accumulate to detectable concentrations during the reaction. cardiff.ac.uknih.gov

Table 2: Hypothetical ¹H NMR Data for Reaction Monitoring This table illustrates how the integration values of specific proton signals for a reactant and product could change over the course of a reaction monitored by in situ NMR.

| Time (minutes) | Reactant Peak Integral (e.g., -CHBr proton) | Product Peak Integral (e.g., -CH-Nu proton) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 120 | 0.03 | 0.97 |

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect species with unpaired electrons, such as free radicals. mdpi.com If a reaction involving this compound proceeds through a radical mechanism, EPR is indispensable for observing and identifying the radical intermediates. mdpi.com Transient EPR (trEPR) can provide kinetic information on these species on a nanosecond timescale. researchgate.net The detection of a specific radical spin-adduct can provide unambiguous evidence for its formation during the reaction. mdpi.com

Ultraviolet-Visible (UV/Vis) spectroscopy monitors electronic transitions within molecules. mpg.de While the saturated ring of this compound does not have a strong chromophore, the formation of certain intermediates or products with conjugated systems or specific functional groups could be monitored using this technique. researchgate.netyoutube.com UV/Vis action spectroscopy is particularly useful for studying the generation of reactive intermediates in the gas phase. nih.gov

Identification and Characterization of Short-Lived Intermediates

EPR spectroscopy is the definitive method for identifying paramagnetic intermediates like radicals. mdpi.comresearchgate.netnih.gov The technique can not only confirm the presence of a radical but also provide information about its structure and electronic environment. In cases where a reaction might proceed through a radical pathway, EPR spin trapping experiments can be used to convert the highly reactive, short-lived radical into a more stable radical that is easier to detect and characterize. mdpi.com

Postulated Reaction Mechanisms

Based on the structure of this compound and general principles of organic reactivity, several reaction mechanisms can be postulated. Experimental evidence from kinetic, isotopic, and spectroscopic studies is required to determine which pathway is operative under specific reaction conditions.

Radical-Chain Mechanism : Free radical reactions typically occur in three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Initiation : The reaction begins with the formation of a radical species, often through homolytic cleavage of a weak bond induced by heat or UV light. lumenlearning.comlibretexts.org For this compound, this could involve the cleavage of the C-Br bond to form a secondary radical on the thiophene (B33073) ring and a bromine radical.

Propagation : This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.orgmasterorganicchemistry.comucsb.edu This cycle can repeat thousands of times. masterorganicchemistry.com

Termination : The reaction ceases when two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comlibretexts.org

Cyclic Bromonium Cation Formation : This mechanism is characteristic of the electrophilic addition of bromine to alkenes. askfilo.comlibretexts.org An analogous intermediate could be considered in certain reactions of this compound. The mechanism involves the formation of a three-membered ring intermediate where the bromine atom bears a positive charge. askfilo.comlibretexts.orgmasterorganicchemistry.com This intermediate blocks one face of the molecule, forcing an incoming nucleophile to attack from the opposite side, resulting in anti-addition or substitution with a specific stereochemical outcome. libretexts.orgmasterorganicchemistry.com The existence of stable bromonium ions has been confirmed by X-ray crystallography, lending strong support to their intermediacy in reactions. masterorganicchemistry.com

Direct Substitution (Sₙ1/Sₙ2) : The bromine atom on the tetrahydrothiophene (B86538) ring is a good leaving group, making the compound susceptible to nucleophilic substitution.

Sₙ2 Mechanism : A bimolecular reaction where a nucleophile attacks the carbon atom bearing the bromine, and the bromide leaves in a single, concerted step. The rate law would be second-order: rate = k[Substrate][Nucleophile].

Sₙ1 Mechanism : A two-step, unimolecular reaction. The first and rate-determining step is the departure of the bromide leaving group to form a secondary carbocation intermediate. crunchchemistry.co.uk This intermediate is then rapidly attacked by a nucleophile. The rate law would be first-order: rate = k[Substrate]. crunchchemistry.co.uk Kinetic studies are essential to distinguish between these two pathways.

Structure Reactivity and Structure Function Relationship Studies

Impact of Substituent Electronic and Steric Effects on Reactivity

The reactivity of 3-Bromotetrahydrothiophene 1,1-dioxide is significantly influenced by the electronic and steric effects of its constituent functional groups. The sulfone group is a powerful electron-withdrawing group, which has a profound impact on the adjacent carbon atoms. This electron withdrawal polarizes the C-Br bond, making the carbon atom at the 3-position electron-deficient and thus a prime target for nucleophilic attack. pressbooks.publibretexts.org Consequently, this compound is susceptible to nucleophilic substitution reactions, where the bromide ion acts as a leaving group.

The rate and outcome of such substitution reactions are also governed by steric factors. The five-membered ring of the sulfolane (B150427) moiety imposes a certain degree of steric hindrance around the electrophilic carbon. youtube.comlibretexts.org The bulkiness of the attacking nucleophile and the substitution pattern on the sulfolane ring can influence the reaction rate. researchgate.net For instance, a bulky nucleophile will experience greater steric repulsion, potentially slowing down the reaction or favoring an alternative reaction pathway, such as elimination. nih.gov

Elimination reactions, leading to the formation of a double bond within the ring, are also a possible pathway for this compound, particularly in the presence of a strong, sterically hindered base. The regioselectivity of such eliminations—that is, the position of the newly formed double bond—is dictated by the availability of anti-periplanar protons and the relative stability of the resulting alkene products. youtube.comyoutube.com

Table 1: Influence of Electronic and Steric Effects on Reactivity

| Structural Feature | Electronic/Steric Effect | Impact on Reactivity | Potential Reactions |

|---|---|---|---|

| Sulfone Group (-SO2-) | Strongly electron-withdrawing | Increases electrophilicity of C3 | Nucleophilic Substitution |

| Bromine Atom (-Br) | Good leaving group; Inductive electron withdrawal | Facilitates substitution and elimination | Nucleophilic Substitution, Elimination |

| Tetrahydrothiophene (B86538) Ring | Steric hindrance | Affects accessibility of C3 to nucleophiles | Rate of substitution may be reduced |

| Overall Structure | Combination of effects | Determines reaction pathway (substitution vs. elimination) | Competition between SN2 and E2 pathways |

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound plays a crucial role in determining the outcome of its reactions. The carbon atom to which the bromine is attached is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions occurring at this stereocenter can proceed with specific stereochemical consequences, such as inversion or retention of configuration, or lead to a mixture of stereoisomers. khanacademy.org

In the case of a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "back-side attack" results in an inversion of the stereochemical configuration at the reaction center. Therefore, if a single enantiomer of this compound undergoes an SN2 reaction, the product will be a single enantiomer with the opposite configuration.

The diastereoselectivity of reactions is also a key consideration, particularly when new stereocenters are formed. beilstein-journals.orgresearchgate.net The existing stereocenter at the 3-position can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another. This is due to the different steric environments on either face of the sulfolane ring, which can direct the approach of the reagent. nih.gov

Table 2: Stereochemical Considerations in Reactions

| Reaction Type | Stereochemical Principle | Expected Outcome for this compound |

|---|---|---|

| SN2 Substitution | Inversion of configuration | Product will have the opposite stereochemistry at C3 |

| Formation of a new stereocenter | Diastereoselectivity | One diastereomer may be formed in excess |

| Elimination (E2) | Anti-periplanar arrangement of H and Br | Stereochemistry of starting material can influence alkene geometry |

Correlation of Structural Motifs with Biological Activity

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the sulfone group and the halogen atom—are found in numerous biologically active compounds. This allows for informed speculation on its potential biological profile based on structure-activity relationship (SAR) studies of related molecules. mdpi.com

The sulfone group is a common feature in a variety of therapeutic agents and is known to be a bioisostere for other functional groups, influencing properties like solubility and metabolic stability. nih.govnih.govresearchgate.net Derivatives of tetrahydrothiophene 1,1-dioxide have been investigated for a range of biological activities. For instance, certain 3-aminotetrahydrothiophene 1,1-dioxides have been identified as activators of the antioxidant response element (ARE), a pathway involved in cellular protection against oxidative stress. nih.govnih.gov

The presence of a bromine atom can also significantly impact biological activity. Halogenation is a common strategy in drug design to enhance potency, modulate lipophilicity, and influence metabolic pathways. mdpi.comnih.govmdpi.com Brominated organic compounds have been found to exhibit a wide array of biological effects. mdpi.commdpi.com The position and nature of the halogen can be critical for the interaction with biological targets. nih.gov

Table 3: Potential Biological Relevance of Structural Motifs

| Structural Motif | Associated Biological Activities in Related Compounds | Potential Role in this compound |

|---|---|---|

| Sulfone Group | Antioxidant response element activation, enzyme inhibition | Could confer similar activities |

| Bromine Atom | Enhanced potency, altered metabolic stability, antimicrobial activity | May contribute to specific biological interactions |

| Tetrahydrothiophene Ring | Scaffold for various bioactive molecules | Provides the core structure for potential pharmacophores |

Conformational Analysis and its Ramifications for Chemical Behavior

The five-membered ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. nih.govsemanticscholar.orgresearchgate.net The specific conformation adopted by the molecule can have significant implications for its reactivity. mdpi.com

In these conformations, the substituents on the ring can occupy either axial or equatorial-like positions. The relative stability of these conformers is determined by a balance of factors, including steric strain and stereoelectronic effects. For this compound, the bromine atom can be in either an axial or an equatorial position. The preferred conformation will influence the accessibility of the C-Br bond to nucleophiles and the dihedral angles with adjacent C-H bonds, which is critical for elimination reactions.

Stereoelectronic effects, such as the anomeric effect, may also play a role in determining the conformational preference. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation, which can be counterintuitive from a purely steric perspective. While the classic anomeric effect involves a heteroatom within the ring adjacent to the substituted carbon, analogous interactions could influence the conformational equilibrium in this compound. The interplay of these conformational factors ultimately dictates the molecule's chemical behavior and its interactions with other molecules.

Table 4: Conformational Aspects and Their Chemical Implications

| Conformational Feature | Description | Impact on Chemical Behavior |

|---|---|---|

| Ring Pucker | Envelope and twist conformations | Determines the spatial arrangement of substituents |

| Axial vs. Equatorial Bromine | Two possible positions for the bromine atom | Affects steric hindrance and reaction rates |

| Dihedral Angles | Angle between C-Br and adjacent C-H bonds | Crucial for the stereochemical outcome of E2 elimination reactions |

| Stereoelectronic Effects | e.g., Anomeric-like effects | Can influence the stability of different conformers |

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations (DFT, Semi-Empirical Methods like PM3)

Quantum chemical calculations are fundamental to understanding the molecular behavior of 3-Bromotetrahydrothiophene 1,1-dioxide. These methods model the electronic structure of the molecule to predict its properties.

Density Functional Theory (DFT): DFT is a widely used ab initio method for investigating the electronic structure of molecules. sapub.org It is effective for optimizing molecular geometries and predicting a variety of properties. For thiophene (B33073) derivatives, the B3LYP functional is commonly applied in conjunction with a basis set like 6-31G(d) or 6-311++G(d,p) to calculate optimized structures, vibrational frequencies, and electronic properties. sapub.orgscispace.comrroij.com Such calculations for this compound would reveal precise bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure.

Semi-Empirical Methods (PM3): Parametric Method 3 (PM3) is a semi-empirical method that is computationally less demanding than DFT. sapub.org It uses a simplified form of the Schrödinger equation and incorporates parameters derived from experimental data. researchgate.net While generally less accurate than DFT, PM3 is useful for studying larger molecules or for preliminary calculations to obtain an approximate molecular geometry before employing more rigorous methods. sapub.org Theoretical studies on related thiophene compounds have utilized both DFT and PM3 to correlate molecular structure with chemical properties. sapub.orgresearchgate.net

**6.2. Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. researchgate.net A higher HOMO energy suggests a greater tendency to donate electrons. researchgate.net Conversely, the LUMO's energy relates to the ability to accept electrons, reflecting the molecule's electrophilicity; a lower LUMO energy indicates a stronger electron-accepting nature. researchgate.netyoutube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netmdpi.com For instance, DFT studies on similar dihydrothiophene sulfone molecules have been used to calculate these values, providing insight into their charge transfer interactions. researchgate.net

Below is a representative table of FMO data for a related compound, 2,3-dihydrothiophene-1,1-dioxide, calculated using the B3LYP/cc-pVTZ method, which illustrates the typical outputs of such an analysis.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,3-dihydrothiophene-1,1-dioxide | -8.03 | -1.29 | 6.74 |

Data adapted from a study on 2,3-dihydrothiophene-1,1-dioxide to illustrate typical computational results. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. rroij.com For this compound, such regions would be expected around the highly electronegative oxygen atoms of the sulfone group and the bromine atom.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers. researchgate.net In this molecule, positive potential would likely be found around the hydrogen atoms.

The MEP map provides a visual representation of how a molecule will interact with other charged species, offering insights that complement FMO analysis. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational chemistry allows for the prediction of chemical reactivity through the calculation of various descriptors derived from the electronic structure. sapub.org

FMO Theory: As discussed, the HOMO and LUMO energies and their spatial distribution are primary indicators of reactivity. imist.ma The location of the LUMO can predict the site of nucleophilic attack, while the HOMO's location indicates the site of electrophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining reaction pathways. imist.ma

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. sapub.orgresearchgate.net

Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the molecule's resistance to changes in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

The tetrahydrothiophene (B86538) ring is not planar and can adopt several conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve solving Newton's equations of motion for the system, providing trajectories that reveal its conformational landscape. mdpi.com

This analysis can identify the most stable conformers (e.g., envelope or twist conformations for a five-membered ring), the energy barriers between them, and how the substituent (bromine atom) influences the conformational preference (e.g., axial vs. equatorial positions). researchgate.net Such simulations provide a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions and reactivity. The stability of different conformers and the pathways for their interconversion can be mapped on a potential energy surface. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Complex Organic Molecules

3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a versatile bifunctional building block in organic synthesis. The presence of the bromine atom at the 3-position and the sulfone group within the saturated five-membered ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Thiophene (B33073) derivatives, in general, are considered important pharmacophores and their oxidized forms, thiophene 1,1-dioxides, are recognized as unique building blocks in modern organic synthesis. researchgate.netnih.gov

The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, where the bromine atom can be displaced by a wide range of nucleophiles. This enables the introduction of diverse functional groups at the 3-position of the tetrahydrothiophene (B86538) 1,1-dioxide ring. Furthermore, the sulfone group can influence the reactivity of the neighboring protons, facilitating elimination reactions to introduce unsaturation or participating in cycloaddition reactions.

The utility of related brominated thiophene derivatives, such as 3-bromothiophene-2-carbonitrile, as foundational materials for constructing intricate organic molecules underscores the significance of the bromo-substituent in synthetic strategies. nbinno.com The synthesis of various substituted thiophenes often involves brominated intermediates, highlighting the importance of compounds like this compound in accessing a broad range of chemical structures. google.com

Precursor for Advanced Materials Development

The unique electronic and structural properties of thiophene-based molecules make them attractive for the development of advanced materials. Thiophene and its derivatives are key components in the creation of organic semiconductors, conductive polymers, and materials for (opto)electronics. nbinno.commdpi.com Thiophene 1,1-dioxides, in particular, have been explored for their potential in materials chemistry. researchgate.net

As a substituted tetrahydrothiophene 1,1-dioxide, this compound can serve as a precursor to polymers and other materials with tailored properties. The bromine atom provides a reactive handle for polymerization reactions, such as cross-coupling reactions, to form polythiophenes or other conjugated polymers. The sulfone group, with its electron-withdrawing nature, can modify the electronic properties of the resulting materials, influencing their conductivity, and optical and thermal characteristics.

The synthesis of acceptor-donor-acceptor (A-D-A) type organic semiconducting materials often utilizes thiophene-based building blocks. nih.gov The ability to functionalize this compound allows for its incorporation into such architectures, potentially leading to the development of new materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Applications in Medicinal Chemistry Synthesis Programs

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and its derivatives are found in a number of approved drugs. nih.gov The tetrahydrothiophene 1,1-dioxide scaffold, also known as a sulfolane (B150427) ring, is also of interest to medicinal chemists due to its chemical stability and ability to act as a polar, non-protic scaffold.

This compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity. The bromine atom can be readily substituted to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides has been shown to yield compounds with anti-tubercular activity. nih.gov

The versatility of this building block allows for its use in the synthesis of diverse molecular architectures, which can be screened for a wide range of therapeutic targets. The sulfone group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, potentially enhancing the binding affinity of the synthesized compounds.

Industrial Applications and Process Chemistry

Role in Industrial Slimicides and Related Biocides

A related compound, 3-(decyloxy)tetrahydrothiophene 1,1-dioxide, is noted for its potential use as a component in products covered by group standards for industrial chemicals. nih.gov This suggests that the tetrahydrothiophene 1,1-dioxide scaffold can be a basis for the development of biocidal agents. The introduction of a bromine atom, a common feature in many biocides, could potentially enhance the antimicrobial activity of the parent molecule. Biocidal products are classified into different product-types based on their application, with slimicides falling under the category of preservatives for industrial processes. europa.eu

Potential in Energy Storage Materials (e.g., Lithium-Air Batteries, based on related compounds)

The development of high-energy-density batteries, such as lithium-air (Li-air) and lithium-ion batteries, is a critical area of research. wikipedia.org The electrolyte plays a crucial role in the performance and stability of these batteries. Sulfone-based compounds, particularly sulfolane (tetrahydrothiophene 1,1-dioxide), have been investigated as components of electrolytes due to their high electrochemical stability and low volatility. mdpi.comcam.ac.uk

Sulfonamide-based electrolytes have demonstrated enhanced stability in aprotic Li-O2 batteries, showing resistance to degradation by reactive oxygen species. nih.gov The use of sulfur-containing compounds as electrolyte additives in lithium-ion batteries has also been shown to improve the stability of the electrode-electrolyte interphase. researchgate.net

Given that this compound is a derivative of sulfolane, it could potentially be explored as an electrolyte additive or co-solvent in advanced battery systems. The presence of the bromine atom might influence the electrochemical properties of the electrolyte, such as its ionic conductivity and stability window. Further research would be needed to evaluate its performance and compatibility with other battery components.

Biological Activity and Pharmacological Research Potential

Antimicrobial Efficacy and Spectrum of Activity

While direct studies on the antimicrobial spectrum of 3-Bromotetrahydrothiophene 1,1-dioxide are limited, extensive research into related thiophene (B33073) and benzothiophene (B83047) dioxide derivatives suggests a significant potential for antimicrobial activity. The core thiophene ring is a key component in numerous pharmacologically important compounds.

Research has demonstrated that derivatives of benzo[b]thiophene 1,1-dioxide are effective inhibitors of Mycobacterium tuberculosis. nih.gov A systematic exploration of substituents at the C-3 position of the benzothiophene-1,1-dioxide core revealed that compounds in this class can exhibit potent anti-tubercular activity, with some analogues showing a minimum inhibitory concentration (MIC) as low as 2.6 µM. nih.gov Similarly, studies on 3-halobenzo[b]thiophenes have shown that 3-bromo substituted structures possess notable activity against Gram-positive bacteria and yeast, with MIC values recorded at 16 µg/mL. researchgate.net

Furthermore, the benzo[b]thiophene 1,1-dioxide scaffold has been identified in compounds with potent antifungal properties. nih.gov Certain derivatives act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme for fungal growth, and exhibit whole-cell antifungal activity against pathogens like Cryptococcus neoformans. nih.gov The potential for thiophene derivatives to act against drug-resistant Gram-negative bacteria is also an active area of investigation. nih.gov Given these findings, this compound represents a promising candidate for further investigation as a potential antibacterial and antifungal agent.

Table 1: Antimicrobial Activity of Related Benzothiophene 1,1-Dioxide Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Substituted Benzothiophene-1,1-dioxide | Mycobacterium tuberculosis | 2.6 µM | nih.gov |

| 3-Bromobenzo[b]thiophene derivative | Gram-positive bacteria & yeast | 16 µg/mL | researchgate.net |

| Benzo[b]thiophene 1,1-dioxide derivative | Cryptococcus neoformans | - | nih.gov |

Neurotropic Effects and Central Nervous System Activity

The investigation of this compound for direct neurotropic or central nervous system (CNS) effects is an emerging area. However, research on structurally similar compounds provides a basis for its potential in this domain. Notably, the related compound 3-Bromo-2,3-dihydrothiophene 1,1-dioxide has been explored as a chemical precursor for synthesizing novel heterocyclic molecules with potential anticonvulsant properties. This suggests that the brominated sulfolane (B150427) core could serve as a valuable building block for developing new treatments for seizure disorders.

Additionally, studies on a series of 3-aminotetrahydrothiophene 1,1-dioxides have shown these compounds can act as activators of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov The NRF2 pathway is a critical cellular defense mechanism against oxidative stress, a process implicated in the pathology of several neurodegenerative diseases. Activating this pathway is considered a promising therapeutic strategy for conditions associated with oxidative damage in the CNS.

Analgesic and Tranquilizing Properties

Specific research into the analgesic or tranquilizing properties of this compound has not been extensively reported. However, the broader class of molecules containing the sulfolane ring has shown promise in this area. Some compounds that incorporate the sulfolane function have been investigated in preclinical or clinical trials for various activities, including analgesic and antipsychotic effects. scispace.com This indicates that the core scaffold has the potential to interact with biological targets relevant to pain and neuropsychiatric conditions. The specific contribution of the 3-bromo substitution to these potential activities remains a subject for future research.

Molecular Targets and Mechanisms of Biological Action

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the presence of the sulfone group and the bromine atom. These features make the molecule an interesting candidate for interacting with various biological targets. The related compound, 3-Bromo-2,3-dihydrothiophene 1,1-dioxide, is known to function as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. This reactivity suggests a potential mechanism of action involving the formation of covalent bonds with biological macromolecules, such as proteins.

Structure-Activity Relationships in Biological Systems

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the roles of the key functional groups in this compound. The bromine atom at the 3-position is crucial for the molecule's chemical reactivity. In the analogous 3-Bromo-2,3-dihydrothiophene 1,1-dioxide, the bromine atom enhances the compound's electrophilicity compared to non-halogenated versions. This increased reactivity is a key factor in its ability to participate in substitution reactions and interact with biological nucleophiles.

SAR studies of 3-substituted benzothiophene-1,1-dioxides in the context of anti-tubercular activity have demonstrated that modifications at the C-3 position significantly influence both potency and cytotoxicity. nih.gov For instance, the introduction of a tetrazole substituent at this position resulted in the most potent compound in the series, though it was also associated with significant cytotoxicity. nih.gov In a series of antifungal compounds, modification of substituents on an oxadiazole ring attached to the core scaffold yielded derivatives with nanomolar activity, again linked with cytotoxicity. nih.gov These findings underscore the importance of the substituent at the 3-position in defining the biological profile of this class of compounds.

Cytotoxicity Profiles and Therapeutic Index Considerations

A critical aspect of pharmacological research is evaluating a compound's cytotoxicity to determine its potential therapeutic window. The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. wikipedia.org

Research into classes of compounds related to this compound has revealed that cytotoxicity can be a significant challenge. In a study of potent anti-tubercular 3-substituted benzothiophene-1,1-dioxides, all synthesized compounds were found to be cytotoxic against eukaryotic cells, with TC50 (half-maximal toxic concentration) values ranging from 0.1 to 5 µM. nih.gov This cytotoxicity was identified as a liability precluding the series from further development, despite its potent antimicrobial activity. nih.gov Similarly, highly active antifungal derivatives within this family have also been associated with cytotoxicity. nih.gov

However, it is important to note that cytotoxicity is not an inherent feature of the entire sulfolane class. Studies on 3-aminotetrahydrothiophene 1,1-dioxides have successfully identified potent, non-cytotoxic activators of the NRF2 pathway. nih.gov Interestingly, this same study found that a predicted metabolite of the lead compound was considerably more cytotoxic, highlighting how small structural modifications can dramatically alter the safety profile. nih.gov These findings indicate that while the potential for cytotoxicity exists, careful structural modification of this compound could lead to derivatives with a favorable therapeutic index.

Table 2: Cytotoxicity Data for Related Benzothiophene 1,1-Dioxide Analogues

| Compound Series | Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| 3-Substituted Benzothiophene-1,1-dioxides | Vero cells | TC50 | 0.1–5 µM | nih.gov |

| Tetrazole-substituted analogue | Vero cells | TC50 | 0.1 µM | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 3-Bromotetrahydrothiophene 1,1-dioxide. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for unambiguous structural assignment.

One-dimensional (1D) NMR provides the fundamental spectral data for the molecule.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique hydrogen atom in the molecule. The chemical shift (δ) of these signals is influenced by the electron-withdrawing effects of the sulfone group and the bromine atom. Protons on carbons adjacent to the sulfone group (α-protons) and the bromine atom (α- and β-protons) are expected to be shifted downfield.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. The carbon atom bonded to the bromine (C-Br) and the carbons adjacent to the sulfone group (C-S) will exhibit characteristic chemical shifts. For comparison, in the parent compound tetrahydrothiophene (B86538), the α-protons appear around 2.8 ppm and β-protons around 1.9 ppm. chemicalbook.comresearchgate.net The presence of the electron-withdrawing sulfone group in sulfolane (B150427) shifts these to approximately 3.0 ppm and 2.2 ppm, respectively.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish specific correlations between atoms. harvard.edu

| 2D NMR Technique | Purpose for this compound Analysis |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum would confirm the connectivity of the protons within the five-membered ring. researchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is essential for assigning the ¹³C signals based on the already assigned ¹H signals. mdpi.comuchicago.edu |

| NOE (Nuclear Overhauser Effect) | Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. NOESY or ROESY experiments can help determine the stereochemistry of the molecule, for instance, the relative orientation of the bromine atom with respect to the protons on the ring. researchgate.netuchicago.edu |

In situ NMR spectroscopy is a powerful method for studying chemical reactions as they occur within the NMR spectrometer. chemrxiv.orged.ac.uk This technique allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation, providing valuable kinetic and mechanistic insights. researchgate.netrsc.org For this compound, in situ NMR could be used to monitor its synthesis, such as the bromination of tetrahydrothiophene 1,1-dioxide, or to follow its conversion in subsequent reactions. The experimental setup typically involves initiating the reaction within a sealed NMR tube inside the spectrometer, often with controlled heating, and acquiring spectra at regular intervals. chemrxiv.org

Illuminated NMR, which involves irradiating the sample with light during NMR analysis, is used to study photochemical reactions and light-induced species. While less common, this technique could potentially be applied to investigate any photochemical reactions involving this compound, such as light-induced dehalogenation or radical reactions.

Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate components of a mixture before mass analysis.

GC-MS: This technique is suitable for volatile and thermally stable compounds. mdpi.com this compound would first be separated from any impurities on a GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. nih.govphcogj.com The resulting mass spectrum serves as a molecular fingerprint for identification. The purity is determined by the relative area of the chromatographic peak.

LC-MS: For compounds that are less volatile or thermally sensitive, LC-MS is the preferred method. amazonaws.com The compound is separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov LC-MS is particularly useful for monitoring reactions in solution and for quantifying the analyte in complex matrices. sciex.comnih.gov Purity assessment is performed similarly to GC-MS, by integrating the area of the analyte's peak in the chromatogram.

| Technique | Principle | Application for this compound |

| GC-MS | Separation by gas chromatography followed by mass analysis. | Identification, purity assessment, and analysis of volatile impurities. |

| LC-MS | Separation by liquid chromatography followed by mass analysis. | Identification and quantification, particularly for non-volatile samples or reaction mixtures. |

The choice of ionization method is critical in mass spectrometry. While GC-MS typically uses "hard" ionization techniques like Electron Ionization (EI) that cause extensive fragmentation, LC-MS often employs "soft" ionization methods that keep the molecule intact. emory.eduacdlabs.com

Electrospray Ionization (ESI): A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, generating intact protonated molecules [M+H]⁺ or adducts. ESI is well-suited for polar compounds like sulfones and is compatible with LC. nih.govpharmafocuseurope.com

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity. nih.govpharmafocuseurope.com It uses a corona discharge to create ions from the analyte.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In this technique, the analyte is co-crystallized with a matrix compound that absorbs laser energy. acdlabs.com Pulsing a laser onto this mixture causes the matrix to vaporize and ionize the analyte molecules with minimal fragmentation. pharmafocuseurope.com This is particularly useful for obtaining a clear molecular ion peak, which is critical for confirming the molecular weight.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfone group. mdpi.com

The key vibrational modes for this compound are predicted as follows:

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| ~2900-3000 | C-H stretching | Medium |

| ~1300-1350 | SO₂ asymmetric stretching | Strong |

| ~1120-1160 | SO₂ symmetric stretching | Strong |

| ~500-600 | C-Br stretching | Medium-Strong |

The precise positions of these bands provide confirmation of the presence of the key functional groups, making FT-IR a rapid and valuable tool for structural verification. stolaf.edu

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are fundamental to the purification and analytical characterization of this compound. These techniques are employed to isolate the compound from reaction mixtures and to determine its purity. The selection of a specific chromatographic method and its operational parameters is contingent upon the scale of the separation and the analytical requirements.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), serves as a powerful tool for the analysis of this compound. One study identified the compound, referred to as 3-Bromosulfolane, in a complex biological matrix. nih.gov The analysis was conducted using a reverse-phase HPLC system, the details of which are outlined in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Adamas C18-X-Bond (50 mm x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | A: 0.1% (v/v) formic acid in water B: 0.1% (v/v) formic acid in acetonitrile (B52724) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Column Temperature | 25 °C nih.gov |

| Detection | Mass Spectrometry (MS) nih.gov |

| Retention Time (RT) | 0.697 min nih.gov |

For preparative purposes, aiming to isolate larger quantities of a target compound, reverse-phase HPLC is also utilized. In the context of purifying a product derived from this compound, a preparative RP-HPLC method was employed. google.com While the separation was for a downstream product, the conditions provide insight into effective purification strategies for related structures.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Waters Sunfire™ C18, 5 µm (19 x 100 mm) google.com |

| Mobile Phase | A: 0.1% TFA in water B: Acetonitrile google.com |

| Flow Rate | 30 mL/min google.com |

| Detection | LC/MS google.com |

Column chromatography is another common technique for the purification of reaction products. For instance, the crude product of a reaction involving this compound was purified using column chromatography with a mobile phase gradient of 0-10% methanol (B129727) in dichloromethane. google.com

While Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are generally applicable for the analysis and monitoring of organic compounds, specific, detailed methods for the analysis of this compound are not extensively detailed in the reviewed scientific literature. google.comgoogle.com However, the compound is mentioned in the context of analysis by TLC. google.com

Future Research Directions and Emerging Areas

Development of Novel Stereoselective and Asymmetric Syntheses

The presence of a stereocenter at the C3 position of the tetrahydrothiophene (B86538) 1,1-dioxide ring means that enantiomerically pure forms of its derivatives could exhibit distinct biological activities or properties. Currently, the synthesis of chiral sulfolane (B150427) derivatives is an area of growing interest. Future research should focus on developing novel stereoselective and asymmetric methods to access enantiopure 3-bromotetrahydrothiophene 1,1-dioxide and its derivatives.

Key research objectives in this area include:

Catalytic Asymmetric Bromination: Investigating chiral catalysts (e.g., organocatalysts or transition metal complexes) to achieve the enantioselective bromination of tetrahydrothiophene 1,1-dioxide precursors.

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution methods to separate racemic mixtures of this compound or its precursors.

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from the chiral pool to construct the chiral sulfolane ring system.

Established asymmetric synthesis strategies, such as those used for flavan-3-ols or via sulfinamide-based catalysts, could serve as a foundation for developing methodologies tailored to this specific scaffold. yale.edunih.gov The diastereoselective synthesis of substituted tetrahydrothiophenes via methods like thia-Prins cyclization also provides a conceptual basis for controlling stereochemistry in these ring systems. researchgate.net

Exploration of Unprecedented Reactivity and Transformations

The reactivity of this compound is largely dictated by the C-Br bond, which is susceptible to nucleophilic substitution and elimination reactions. Future studies should aim to explore the full scope of its chemical reactivity to generate novel molecular architectures.

Emerging areas for investigation include:

Cross-Coupling Reactions: Utilizing the C-Br bond as a handle for various palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse carbon and heteroatom substituents.

Radical Reactions: Investigating radical-mediated transformations, including atom transfer radical addition (ATRA) and radical cyclizations, to form new carbon-carbon and carbon-heteroatom bonds.